Technical Guide: Synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate
Technical Guide: Synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate
Executive Summary
Target Molecule: Methyl 2-(benzoyloxy)-5-bromobenzoate CAS Registry Number: 882592-80-5 Molecular Formula: C₁₅H₁₁BrO₄ Molecular Weight: 335.15 g/mol [1]
This technical guide details the synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate, a specialized intermediate often utilized in the development of SGLT2 inhibitors and other non-steroidal anti-inflammatory drug (NSAID) derivatives. The structural core consists of a salicylate scaffold modified by regioselective bromination at the C5 position and esterification of the phenolic hydroxyl group with a benzoyl moiety.
The pathway selected for this guide is a linear, two-step synthesis starting from Methyl Salicylate (Wintergreen Oil) . This route is chosen for its atom economy, commercial availability of starting materials, and operational simplicity compared to the esterification of pre-brominated salicylic acid.
Retrosynthetic Analysis
To design the most robust pathway, we deconstruct the target molecule into its primary synthons.
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Disconnection of the Benzoyl Ester: The most labile bond is the phenolic ester. Disconnection reveals Benzoyl Chloride and Methyl 5-bromosalicylate .
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Disconnection of the Aryl Bromide: The bromine atom at the C5 position is para to the activating hydroxyl group and meta to the directing ester group. This suggests a direct electrophilic aromatic substitution (EAS) on Methyl Salicylate .
Pathway Logic:
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Step 1: Regioselective Bromination. The hydroxyl group (-OH) is a strong ortho, para-activator. The ester group (-COOMe) is a meta-director. Both directing effects reinforce substitution at the C5 position, ensuring high regioselectivity without significant formation of the 3-bromo or 3,5-dibromo byproducts if stoichiometry is controlled.
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Step 2: O-Acylation (Schotten-Baumann conditions). The steric hindrance of the bromine at C5 is negligible for the reaction at the C2-hydroxyl. Standard base-catalyzed acylation will suffice.
Pathway Visualization (DOT)
Figure 1: Linear synthesis pathway from Methyl Salicylate to the target benzoate ester.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 5-bromosalicylate
Reaction Type: Electrophilic Aromatic Substitution (Bromination) Critical Parameter: Temperature control (<10°C) is vital to prevent over-bromination at the C3 position.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Methyl Salicylate | 152.15 | 1.0 | Substrate |
| Bromine (Br₂) | 159.81 | 1.05 | Brominating Agent |
| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium |
| Sodium Bisulfite (aq) | 104.06 | Excess | Quenching Agent |
Protocol
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Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HBr evolution.
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Dissolution: Dissolve Methyl Salicylate (15.2 g, 100 mmol) in Dichloromethane (150 mL). Cool the solution to 0–5°C using an ice/salt bath.
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Addition: Dilute Bromine (16.8 g, 105 mmol) in DCM (20 mL). Add this solution dropwise over 60 minutes.
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Note: The solution will turn reddish-brown. Maintain internal temperature below 10°C.
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Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (Rf ~0.6) should disappear.
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Quench: Cool the mixture to 10°C. Slowly add saturated aqueous Sodium Bisulfite (50 mL) until the reddish color fades to yellow/colorless (reduction of excess Br₂).
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Workup: Separate the organic layer. Wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄.[2][3]
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Purification: Concentrate under reduced pressure. The residue typically solidifies upon cooling. Recrystallize from Methanol/Water if necessary.
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Expected Yield: 90–95%
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Physical State: White to off-white solid (MP: 59–61°C).
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Step 2: Synthesis of Methyl 2-(benzoyloxy)-5-bromobenzoate
Reaction Type: Nucleophilic Acyl Substitution (Esterification) Mechanism: Base-catalyzed attack of the phenoxide on the benzoyl chloride carbonyl.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Methyl 5-bromosalicylate | 231.04 | 1.0 | Substrate |
| Benzoyl Chloride | 140.57 | 1.2 | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 2.0 | Base (HCl scavenger) |
| DMAP | 122.17 | 0.05 | Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent |
Protocol
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Setup: Flame-dry a round-bottom flask under nitrogen atmosphere.
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Dissolution: Dissolve Methyl 5-bromosalicylate (11.55 g, 50 mmol) in anhydrous DCM (100 mL). Add Triethylamine (13.9 mL, 100 mmol) and DMAP (305 mg, 2.5 mmol).
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Cooling: Cool the reaction mixture to 0°C .
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Acylation: Add Benzoyl Chloride (7.0 mL, 60 mmol) dropwise via syringe over 15 minutes. The reaction is exothermic; ensure temperature remains <10°C.
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Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.
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Monitoring: TLC (Hexane/EtOAc 8:2) will show the conversion of the polar phenol to the less polar diester.
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Workup: Quench with water (50 mL). Separate the organic phase.[2][4]
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Wash with 1M HCl (50 mL) to remove excess amine/pyridine.
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Wash with sat.[2] NaHCO₃ (50 mL) to remove residual benzoic acid.
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Wash with brine, dry over MgSO₄, and filter.
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Purification: Evaporate the solvent. The crude product is often an oil that crystallizes upon standing or trituration with cold ethanol. Recrystallize from Ethanol or Isopropanol.
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Expected Yield: 85–90%
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Physical State: White crystalline solid.
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Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesis, the following analytical signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.15 | Doublet (d) | 1H | H-6 (Benzoate) | Ortho to ester, deshielded by carbonyl. |
| 8.05–8.10 | Multiplet (m) | 2H | Benzoyl ortho | Characteristic of benzoyl group. |
| 7.65 | Doublet of Doublets (dd) | 1H | H-4 (Benzoate) | Coupling with H-3 and H-6. |
| 7.50–7.60 | Multiplet (m) | 1H | Benzoyl para | Aromatic ring proton. |
| 7.40–7.48 | Multiplet (m) | 2H | Benzoyl meta | Aromatic ring protons. |
| 7.15 | Doublet (d) | 1H | H-3 (Benzoate) | Ortho to benzoyloxy group. |
| 3.75 | Singlet (s) | 3H | -OCH₃ | Methyl ester (diagnostic singlet). |
Mass Spectrometry (LC-MS)[2]
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Ionization: ESI (+)
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Expected Mass: [M+H]⁺ is rarely seen for esters; look for [M+Na]⁺ = 357.15 / 359.15 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
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Fragmentation: Loss of methoxy group or cleavage of the benzoyl ester bond may be observed.
Process Safety & Troubleshooting
Safety Matrix
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Bromine: Highly corrosive and toxic inhalant. Must be handled in a fume hood. Keep 10% Sodium Thiosulfate solution nearby for spills.
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Benzoyl Chloride: Lachrymator. Causes severe skin burns. Reacts violently with water.
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Methyl Salicylate: Toxic if ingested in large quantities (salicylate poisoning).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Over-bromination (dibromo species) | Strictly control temp <10°C and add Br₂ slowly. |
| Incomplete Reaction (Step 2) | Moisture in solvent | Use anhydrous DCM and flame-dry glassware. Benzoyl chloride hydrolyzes rapidly. |
| Product is Oily | Residual solvent or impurities | Triturate with cold pentane or ethanol to induce crystallization. Seed crystal may be required. |
References
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Preparation of Methyl 5-bromosalicylate
- Source: Datta, R. L., & Mitter, H. K. (1919). Halogenation. Journal of the American Chemical Society.
- Context: Classic method establishing regioselectivity of bromination on salicyl
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Verification:
- General Benzoylation Protocol (Schotten-Baumann): Source: W. Schotten, Ber. Dtsch. Chem. Ges. 17, 2544 (1884). Modern Adaptation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Substitution).
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Crystal Structure Analog (Methyl 2-(benzoyloxy)benzoate)
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CAS Registry Data
- Source: ChemicalBook & Aromsyn D
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Data: CAS 882592-80-5 (Methyl 2-(benzoyloxy)-5-bromobenzoate).[1]
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Link: (Reference for intermediate 4068-76-2).
Sources
- 1. 882592-80-5 | Methyl 2-(benzoyloxy)-5-bromobenzoate - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 2-BENZYLOXY-5-BROMO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2012032546A3 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]
